(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane
(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane
Brand Name:
Vulcanchem
CAS No.:
1219132-82-7
VCID:
VC0028759
InChI:
InChI=1S/C24H26O9/c1-16(25)31-21(15-30-23(27)18-10-6-4-7-11-18)20(14-22(29-3)32-17(2)26)33-24(28)19-12-8-5-9-13-19/h4-13,20-22H,14-15H2,1-3H3/t20-,21+,22?/m0/s1
SMILES:
CC(=O)OC(CC(C(COC(=O)C1=CC=CC=C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC
Molecular Formula:
C24H26O9
Molecular Weight:
458.463
(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane
CAS No.: 1219132-82-7
Cat. No.: VC0028759
Molecular Formula: C24H26O9
Molecular Weight: 458.463
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219132-82-7 |
|---|---|
| Molecular Formula | C24H26O9 |
| Molecular Weight | 458.463 |
| IUPAC Name | [(2R,3S)-2,5-diacetyloxy-3-benzoyloxy-5-methoxypentyl] benzoate |
| Standard InChI | InChI=1S/C24H26O9/c1-16(25)31-21(15-30-23(27)18-10-6-4-7-11-18)20(14-22(29-3)32-17(2)26)33-24(28)19-12-8-5-9-13-19/h4-13,20-22H,14-15H2,1-3H3/t20-,21+,22?/m0/s1 |
| Standard InChI Key | ASKIJUJNDBOVEZ-UGGDCYSXSA-N |
| SMILES | CC(=O)OC(CC(C(COC(=O)C1=CC=CC=C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator